molecular formula C18H16BrClN2O3 B4821280 5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

Cat. No.: B4821280
M. Wt: 423.7 g/mol
InChI Key: IIIFVYBOSQRVFU-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and morpholine functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.

    Amidation: The brominated and chlorinated benzene derivative is then reacted with 4-(morpholine-4-carbonyl)aniline to form the benzamide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: Lacks the morpholine-4-carbonyl group, resulting in different chemical properties and applications.

    2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is unique due to the combination of bromine, chlorine, and morpholine functional groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c19-13-3-6-16(20)15(11-13)17(23)21-14-4-1-12(2-5-14)18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIFVYBOSQRVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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